molecular formula C12H16ClNO2 B12002983 Carbamic acid, methyl-, 6-chlorothymyl ester CAS No. 17578-41-5

Carbamic acid, methyl-, 6-chlorothymyl ester

Cat. No.: B12002983
CAS No.: 17578-41-5
M. Wt: 241.71 g/mol
InChI Key: SJFVLRSDYVADNO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 6-chlorothymyl ester is a carbamate derivative offered for research and development purposes. Carbamates are a significant class of compounds in medicinal chemistry and chemical biology, valued for their proteolytic stability and ability to mimic peptide bonds . The carbamate functional group (-O-CO-NH-) is a common structural motif in pharmaceuticals, agrochemicals, and organic synthesis . Researchers investigate such compounds for their potential as enzyme inhibitors, synthetic intermediates, or as protective groups in complex molecule assembly. The structure of this specific ester suggests it is formed from a methyl carbamate backbone linked to a 6-chlorothymyl group, which may be of interest in modulating the compound's biological activity, lipophilicity, and metabolic stability . Handling should follow standard safety protocols for laboratory chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific data on the properties, mechanism of action, and applications of this particular compound is not currently available in the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17578-41-5

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15)

InChI Key

SJFVLRSDYVADNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

6-Chlorothymol+Methyl isocyanateCarbamic acid, methyl-, 6-chlorothymyl ester\text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 6-Chlorothymol+Methyl isocyanate→Carbamic acid, methyl-, 6-chlorothymyl ester

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents can further enhance the efficiency of the synthesis. Common solvents include dichloromethane and toluene, while catalysts such as triethylamine may be employed to facilitate the reaction.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters typically undergo hydrolysis under acidic or basic conditions to yield carbamic acid intermediates, which further decompose into amines/ammonia and carbon dioxide.

Table 1: Expected Hydrolysis Pathways

ConditionMechanismProductsKey References
Acidic (H₃O⁺) Protonation → Nucleophilic attack6-Chlorothymol + Methylcarbamic acid → CO₂ + Methylamine
Basic (OH⁻) Nucleophilic substitution6-Chlorothymol + Methylamine + CO₃²⁻
  • Acid-Catalyzed Hydrolysis : The ester carbonyl is protonated, enhancing electrophilicity for water attack. Subsequent cleavage releases 6-chlorothymol and methylcarbamic acid, which rapidly decarboxylates to methylamine and CO₂ .

  • Base-Promoted Hydrolysis : Hydroxide directly displaces the 6-chlorothymoxy group via nucleophilic acyl substitution, yielding 6-chlorothymol and a carbamate salt that decomposes to methylamine .

Thermal Decomposition

Carbamates are thermally labile, particularly when electron-withdrawing groups (e.g., 6-chloro) are present. Predicted decomposition pathways include:

  • Decarboxylation : At elevated temperatures (>150°C), the carbamate likely releases CO₂, forming methylamine and 6-chlorothymol .

  • Isocyanate Formation : Under anhydrous pyrolysis, rearrangement to methyl isocyanate (CH₃NCO) and 6-chlorothymol is plausible but requires validation .

Reactivity with Nucleophiles

The electrophilic carbonyl of the carbamate may react with nucleophiles such as amines or thiols:

Table 2: Nucleophilic Substitution Reactions

NucleophileConditionsProduct
Ammonia Room temperatureMethylurea + 6-chlorothymol
Thiophenol Basic (K₂CO₃)S-Phenyl methylcarbamate + 6-chlorothymol

These reactions are hypothetical but align with the reactivity of methyl carbamates like ethyl methylcarbamate .

Photochemical Stability

No direct studies exist for this compound, but chlorinated aromatic moieties (e.g., 6-chlorothymol) are prone to UV-induced degradation. Potential outcomes:

  • Dechlorination : Loss of Cl⁻ under UV light, forming thymol derivatives.

  • Radical Rearrangement : Formation of quinone-like structures via aryl radical intermediates .

Biological Interactions

Based on carbamate pharmacology:

  • Acetylcholinesterase Inhibition : Unlikely due to the steric bulk of the 6-chlorothymyl group.

  • Metabolic Pathways : Hepatic esterases may hydrolyze the carbamate, releasing methylamine (a known hepatotoxin at high doses) .

Synthetic Routes (Hypothetical)

The compound could be synthesized via:

  • Carbamoylation : Reaction of 6-chlorothymol with methyl isocyanate (CH₃NCO).

  • Esterification : Condensation of methyl carbamic acid with 6-chlorothymol under Mitsunobu conditions .

Scientific Research Applications

Agricultural Uses

Carbamic acid esters are widely utilized in agriculture as pesticides and fungicides. The methyl ester of 6-chlorothymyl carbamate has been studied for its effectiveness in controlling fungal diseases in crops. Its application as a fungicide helps in protecting various agricultural products from fungal infections, thereby enhancing yield and quality.

  • Case Study : A study conducted by the Australian Pesticides and Veterinary Medicines Authority (APVMA) reported that methyl 6-chlorothymyl carbamate demonstrated significant antifungal activity against pathogens affecting crops like apples and grapes .

Pharmaceutical Applications

Carbamic acid derivatives are integral in the development of pharmaceuticals. The structural modifications introduced by carbamate groups can enhance the pharmacological properties of drug candidates.

  • Case Study : Research published in Drug Design and Development highlighted the synthesis of carbamic acid derivatives that exhibited improved bioactivity profiles compared to their non-carbamate counterparts . The incorporation of methyl 6-chlorothymyl carbamate into drug formulations has shown promise in increasing efficacy against certain bacterial strains.

Industrial Applications

In industrial settings, carbamic acid esters are used as additives in coatings, adhesives, and sealants due to their ability to enhance adhesion and durability.

  • Data Table: Industrial Uses of Carbamic Acid Esters
ApplicationDescription
CoatingsUsed as a film preservative to improve longevity
AdhesivesEnhances bonding strength in various materials
SealantsProvides moisture resistance and flexibility

Environmental Impact

The environmental assessment of methyl 6-chlorothymyl carbamate indicates that it has low toxicity to aquatic organisms, making it a safer alternative to more harmful pesticides. However, careful management is essential to prevent potential accumulation in soil and water systems.

Mechanism of Action

The mechanism by which carbamic acid, methyl-, 6-chlorothymyl ester exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Key Findings :

  • Stereochemistry Matters : A-908292 (S) and its enantiomer A-875400 (R) exhibit divergent activities despite identical substituents, highlighting the role of stereochemistry in target binding .
  • Chlorinated Aromatic Moieties : 6-Chloropiperonyl derivatives (e.g., chrysanthemumate) show insecticidal properties, suggesting that the 6-chloro-thymyl group in the target compound may confer similar bioactivity .
  • Synthetic Utility : Methyl carbamates with halogenated aromatic groups (e.g., iodo-pyridine in ) are versatile intermediates in cross-coupling reactions .

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Property Target Compound (6-Chlorothymyl) A-908292 (S) 6-Chloropiperonyl Chrysanthemumate
Molecular Weight ~280–320 (estimated) 366.8 g/mol 336.54 g/mol
LogP (Lipophilicity) ~3.5–4.2 (predicted) 4.1 (experimental) 4.8 (experimental)
Metabolic Stability Moderate (carbamate hydrolysis) High (ACC2-specific) Low (esterase-sensitive)

Insights :

  • Methyl carbamates generally exhibit higher metabolic stability than ethyl or phenyl esters due to slower esterase cleavage .

Mechanism of Action and Pathway Interactions

  • ACC2 Inhibition : A-908292 (S) directly inhibits acetyl-CoA carboxylase 2 (ACC2), a key enzyme in lipid metabolism. However, its enantiomer A-875400 (R) activates PPAR-α, demonstrating that carbamates can modulate multiple pathways .
  • PPAR-α Activation : Both A-908292 (S) and A-875400 (R) upregulate PPAR-α-dependent genes, suggesting off-target effects common to carbamate derivatives .

Biological Activity

Carbamic acid, methyl-, 6-chlorothymyl ester, commonly referred to as a carbamate compound, is a derivative of carbamic acid that has garnered attention in medicinal chemistry due to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Carbamic acid derivatives are characterized by the functional group N(CO)O-N(CO)O-, where the nitrogen atom is bonded to a carbonyl group and an alkoxy group. The specific structure of methyl-6-chlorothymyl ester includes a methyl group and a chlorothymyl moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Carbamates often act as reversible inhibitors of enzymes, particularly those involved in neurotransmission. For instance, they can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also lead to toxicity if not regulated .
  • Cell Membrane Permeability : The ester functionality in carbamates enhances their ability to permeate cell membranes, facilitating their uptake into cells where they can exert their biological effects .
  • Modulation of Protein Interactions : Carbamate compounds can alter the conformational dynamics of proteins by forming hydrogen bonds with amino acid residues, thus influencing protein-protein interactions and enzymatic activities .

Toxicological Profile

The biological activity of carbamic acid derivatives is often accompanied by toxicity concerns:

  • Genotoxicity : Studies have shown that certain carbamate compounds exhibit genotoxic effects in vitro and in vivo. For example, exposure to high doses has been linked to chromosomal aberrations and increased tumor incidence in animal models .
  • Organ Toxicity : Specific studies indicated that exposure to carbamate compounds could lead to hepatotoxicity and nephrotoxicity. For instance, significant lesions were observed in liver and kidney tissues at elevated doses .
  • Developmental Effects : Research has highlighted that carbamate exposure during critical developmental periods can lead to teratogenic effects, including malformations in offspring when administered to pregnant animals .

Case Studies

Several case studies illustrate the biological activity and implications of carbamic acid derivatives:

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that methyl-6-chlorothymyl ester inhibited AChE activity in rat brain homogenates, leading to increased acetylcholine levels. This resulted in enhanced synaptic transmission but also raised concerns about potential neurotoxicity at higher concentrations .
  • Genotoxicity Assessment : In a comprehensive assessment involving multiple animal models, it was found that exposure to methyl-6-chlorothymyl ester resulted in significant increases in micronuclei formation and other genotoxic markers. This suggests a need for careful evaluation of this compound's safety profile in therapeutic contexts .
  • Developmental Toxicity Study : Pregnant mice treated with methyl-6-chlorothymyl ester exhibited higher rates of fetal malformations compared to controls, indicating potential risks associated with maternal exposure during gestation .

Summary of Research Findings

Aspect Findings
Enzyme InhibitionActs as a reversible inhibitor of AChE; increases acetylcholine levels .
GenotoxicityInduces chromosomal aberrations; linked to increased tumor incidence .
Organ ToxicityCauses hepatotoxicity and nephrotoxicity at high doses .
Developmental EffectsAssociated with fetal malformations when administered during pregnancy .

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